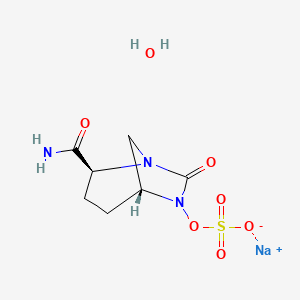
Prochlorperazine D8 dimeleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prochlorperazine D8 dimeleate is the deuterium labeled Prochlorperazine, which is a dopamine (D2) receptor antagonist.
Aplicaciones Científicas De Investigación
Interaction with Melanin and Melanocytes : Prochlorperazine forms stable complexes with melanin, characterized by two classes of independent binding sites. It has been shown to induce concentration-dependent loss in cell viability and affect melanogenesis and the antioxidant defense system in normal human melanocytes. This may explain undesirable side effects after the accumulation of this drug in pigmented tissues (Otręba et al., 2017).
In vitro and in vivo Characteristics : A study on oral disintegrating film containing Prochlorperazine showed that it has excellent stability and a rapid disintegration property, dissolving most of the drug within 2 minutes. Pharmacokinetic properties suggest potential use to control emesis induced by anti-cancer agents or opioid analgesics in patients who limit oral intake (Nishimura et al., 2009).
Blockade of HERG Human K+ Channel : Prochlorperazine can induce a concentration-dependent decrease in current amplitudes of HERG channels and the rapid component of the delayed rectifier K+ current in guinea pig ventricular myocytes. This suggests that arrhythmogenic side effects of Prochlorperazine are caused by the blockade of these channels (Kim et al., 2006).
Bioavailability and Metabolism via Buccal and Oral Delivery : Buccal administration of Prochlorperazine produces plasma concentrations more than twice as high as an oral tablet, with less variability. This research also identified new metabolites of Prochlorperazine, enhancing understanding of its metabolism and potential for improved therapeutic roles in preventing and treating nausea and vomiting (Finn et al., 2005).
Central Antinociception Mediated by the Muscarinic System : Prochlorperazine's antinociceptive effect is mediated by a central cholinergic mechanism. It increases the pain threshold in mouse models and does not impair performance, suggesting potential applications in pain management (Ghelardini et al., 2004).
Propiedades
Fórmula molecular |
C28H24D8ClN3O8S |
|---|---|
Peso molecular |
614.14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)

